4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide
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Overview
Description
4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a furan ring, a methyl group, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step may involve the ethylation of a hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base.
Synthesis of the oxadiazole ring: This can be accomplished through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide formation: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the ethoxy group can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a diketone, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its diverse functional groups that may interact with various biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-N-[(furan-2-YL)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, oxadiazole-containing compounds, and furan-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may impart distinct chemical and biological properties. For example, the presence of both a furan ring and an oxadiazole ring may enhance its stability and reactivity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-22-15-7-6-13(9-14(15)16-18-11(2)19-24-16)25(20,21)17-10-12-5-4-8-23-12/h4-9,17H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJUQOKGKELMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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